molecular formula C6H10O2 B1348116 2-cyclobutylacetic Acid CAS No. 6540-33-6

2-cyclobutylacetic Acid

Cat. No.: B1348116
CAS No.: 6540-33-6
M. Wt: 114.14 g/mol
InChI Key: FQRMJJJRCOMBKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclobutylacetic acid can be synthesized through various methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as cyclobutylmagnesium bromide, reacts with carbon dioxide to form a metal carboxylate, which is then protonated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient carboxylation and subsequent protonation .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclobutylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Cyclobutylacetic acid can be compared with other similar compounds such as:

    Cyclopropylacetic acid: Similar in structure but with a three-membered ring.

    Cyclopentylacetic acid: Contains a five-membered ring instead of a four-membered ring.

    Cyclohexylacetic acid: Features a six-membered ring.

The uniqueness of this compound lies in its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMJJJRCOMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363967
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6540-33-6
Record name 2-cyclobutylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclobutylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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